An In-Depth Technical Guide to 7-Fluoro-1-methyl-1H-indazole (CAS: 1187386-23-7)
An In-Depth Technical Guide to 7-Fluoro-1-methyl-1H-indazole (CAS: 1187386-23-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-1-methyl-1H-indazole is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, the indazole ring system, is a well-recognized "privileged scaffold" due to its ability to interact with a wide range of biological targets. The strategic incorporation of a fluorine atom at the 7-position and a methyl group at the 1-position can significantly influence the molecule's physicochemical properties, metabolic stability, and binding affinity to target proteins.
Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anti-tumor, anti-inflammatory, and kinase inhibitory effects.[1] The fluorination of organic molecules is a common strategy in drug design to enhance properties such as metabolic stability and membrane permeability.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 7-Fluoro-1-methyl-1H-indazole, serving as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-Fluoro-1-methyl-1H-indazole is essential for its application in research and development. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1187386-23-7 | [3] |
| Molecular Formula | C₈H₇FN₂ | [3] |
| Molecular Weight | 150.16 g/mol | [3] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | General Knowledge |
| Solubility | No specific data available. Expected to be soluble in common organic solvents. | General Knowledge |
| Melting Point | Not available in the searched literature. | |
| Boiling Point | Not available in the searched literature. |
Synthesis
The synthesis of 7-Fluoro-1-methyl-1H-indazole can be approached in a two-step process starting from a suitable precursor. A general workflow is outlined below, which involves the initial synthesis of the 7-fluoro-1H-indazole core followed by N-methylation.
Part 1: Synthesis of 7-Fluoro-1H-indazole
A common method for the synthesis of the 7-fluoro-1H-indazole scaffold starts from 2-fluoro-6-methylaniline.[1]
Experimental Protocol:
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Acetylation of 2-Fluoro-6-methylaniline:
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To a solution of 2-fluoro-6-methylaniline (1.0 equivalent) in a suitable solvent such as ethyl acetate, slowly add acetic anhydride (1.0 equivalent) at 0 °C.
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Stir the reaction mixture at a controlled temperature (e.g., not exceeding 5°C) for a designated time (e.g., 30 minutes).[1]
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Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.
-
-
Cyclization to 7-Fluoro-1H-acetylindazole:
-
In a reaction vessel, combine 2-fluoro-6-methylphenylacetamide (1.0 equivalent), acetic acid, and acetic anhydride in a solvent like toluene.
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Heat the mixture and slowly add isoamyl nitrite.[1]
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After the addition is complete, continue heating for a short period (e.g., 30 minutes).
-
Remove the solvent under reduced pressure to yield 7-fluoro-1H-acetylindazole.
-
-
Deacetylation to 7-Fluoro-1H-indazole:
-
Treat the 7-fluoro-1H-acetylindazole intermediate with a base, such as ammonia in methanol.[1]
-
Heat the reaction mixture (e.g., to 40°C) for a couple of hours.
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Removal of the solvent followed by cooling and precipitation will afford the desired 7-fluoro-1H-indazole.
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Part 2: N-Methylation of 7-Fluoro-1H-indazole
The N-methylation of the indazole ring can be achieved using a variety of methylating agents under basic conditions. The regioselectivity of the methylation (N1 vs. N2) can be influenced by the choice of base, solvent, and the electronic nature of the substituents on the indazole ring.[4] A general protocol for N1-methylation is described below.[5]
Experimental Protocol:
-
Deprotonation:
-
To a stirred solution of 7-fluoro-1H-indazole (1.0 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 30 minutes to ensure complete formation of the indazolide anion.
-
-
Methylation:
-
Cool the mixture back to 0 °C and add a methylating agent, such as methyl iodide (1.1 equivalents), dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield pure 7-Fluoro-1-methyl-1H-indazole.
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Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to or in proximity to the fluorine and nitrogen atoms will exhibit characteristic chemical shifts.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom at the 7-position, and its chemical shift will be sensitive to the electronic environment of the indazole ring.[6][7]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound (150.16 g/mol ). The fragmentation pattern can provide further structural information.
Applications in Drug Discovery
The indazole scaffold is a key component in numerous biologically active compounds, and its fluorinated derivatives are of particular interest in medicinal chemistry.[8][9] Indazole-containing molecules have been successfully developed as kinase inhibitors, with several approved drugs for the treatment of cancer.[8]
While specific biological activity data for 7-Fluoro-1-methyl-1H-indazole is not extensively published, its structural features suggest potential as an inhibitor of various protein kinases. The 7-fluoro substituent can enhance binding affinity and modulate the pharmacokinetic profile of the molecule. Researchers may utilize this compound as a building block or a lead compound in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[1] For instance, other 7-substituted indazoles have been investigated as inhibitors of nitric oxide synthases (NOS).[10]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 7-Fluoro-1-methyl-1H-indazole. A material safety data sheet (MSDS) for this compound indicates that it should be handled with care.[3]
-
Hazard Identification: The toxicological properties of this specific compound have not been fully investigated. It may be harmful if ingested or inhaled and can be irritating to the mucous membranes and upper respiratory tract.[3]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
7-Fluoro-1-methyl-1H-indazole is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, while requiring a multi-step process, is achievable through established synthetic methodologies. The strategic placement of the fluorine and methyl groups on the indazole scaffold provides a foundation for the development of novel compounds with tailored biological activities. Further investigation into the specific biological targets and pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for scientists and researchers working with this and related fluorinated indazole derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Fluoro-1H-indazole | CAS#:341-24-2 | Chemsrc [chemsrc.com]



